DC4 Crosslinker

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

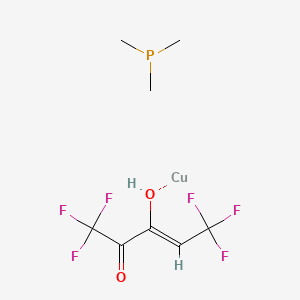

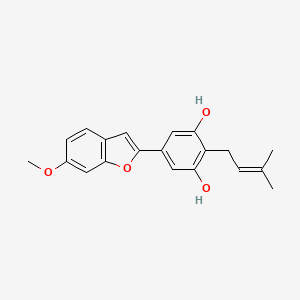

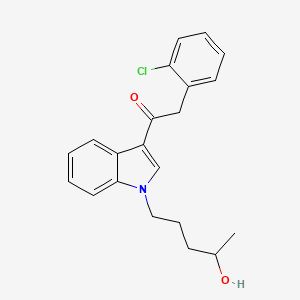

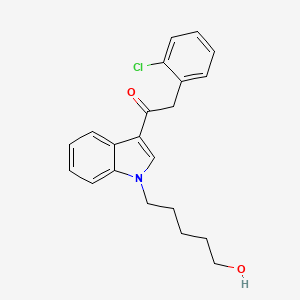

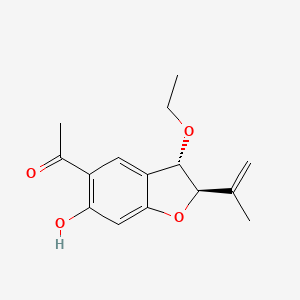

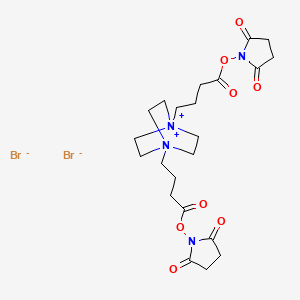

DC4 Crosslinker is a mass spectrometry-cleavable crosslinking reagent . It is 18Å in length and contains two intrinsic positive charges . These charges allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay .

Synthesis Analysis

The synthesis and characterization of DC4 Crosslinker have been described in a study . It is a mass spectrometry-cleavable crosslinker containing cyclic amines . The DC4 Crosslinker addresses several challenges associated with the use of crosslinkers in mass spectrometry, particularly in complex mixtures .Molecular Structure Analysis

The molecular formula of DC4 Crosslinker is C22H32N4O8 • 2Br . Its formal name is 1,4-bis[4-[ (2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo [2.2.2]octane, dibromide . The SMILES representation of the molecule is O=C (ON1C (CCC1=O)=O)CCC [N+]23CC [N+] (CC3) (CCCC (ON4C (CCC4=O)=O)=O)CC2. [Br-]. [Br-] .Physical And Chemical Properties Analysis

DC4 Crosslinker is a crystalline solid . It is soluble in DMSO (11 mg/ml) and PBS (pH 7.2, 3 mg/ml) . The molecular weight of DC4 Crosslinker is 640.3 .Scientific Research Applications

Mass Spectrometry Cleavable Crosslinker

The DC4 Crosslinker is a mass spectrometry-cleavable crosslinking reagent . It contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . This property makes it a valuable tool in mass spectrometry-based methods used to characterize protein structures and their interactions .

Protein Interaction Mapping

DC4 Crosslinker is used in mapping protein interactions and their dynamics . This is crucial to defining physiological states, building effective models for understanding cell function, and to allow more effective targeting of new drugs .

Determination of Protein-Protein Interaction Sites

Crosslinking studies using DC4 can estimate the proximity of proteins and determine sites of protein-protein interactions . This can provide a snapshot of dynamic interactions by covalently locking them in place for analysis .

Fragmentation into Component Peptides

Initial fragmentation events result in cleavage on either side of the positive charges so cross-linked peptides can be identified as pairs of ions separated by defined masses . This allows for the identification of the structures of the component peptides .

Further Fragmentation for Peptide Identification

The two intact peptide fragments from the initial fragmentation can be further fragmented to yield a series of b- and y- ions for peptide identification . This makes DC4 a valuable tool in peptide identification and protein analysis .

Stability and Reactivity

The DC4 crosslinking reagent is stable to storage, highly reactive, highly soluble (1 M solutions), quite labile to CID, and MS 3 results in productive backbone fragmentation . This makes it a practical and efficient tool in various research applications .

Safety And Hazards

Future Directions

The DC4 Crosslinker has been characterized with model peptides to determine its fragmentation behavior in both electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) . It has been validated using the multimeric model protein aldolase . The development of transient crosslinking mass spectrometry involving a novel photoreactive crosslinker that can capture intermediate conformers is a potential future direction .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAJFDEYIAPKX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Br2N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DC4 Crosslinker | |

Q & A

Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?

A1: The DC4 crosslinker belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.